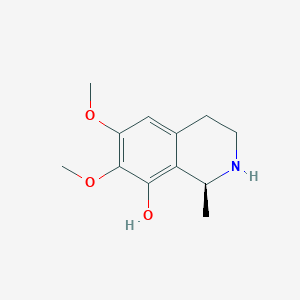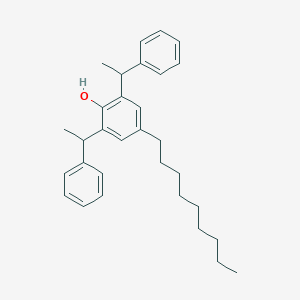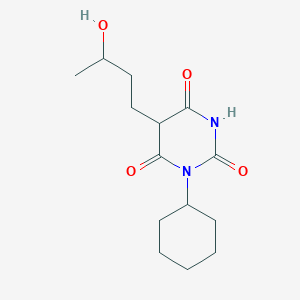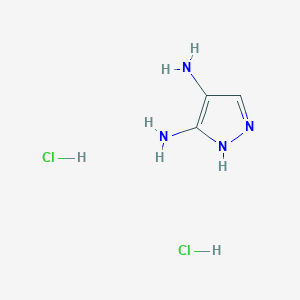
Cyclohexyl vinylcarbamate
Overview
Description
Cyclohexyl vinylcarbamate, also known as CHVC, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the group of vinylcarbamates, which are known for their unique chemical properties and versatile applications. In
Scientific Research Applications
Cyclohexyl vinylcarbamate has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, Cyclohexyl vinylcarbamate has been shown to possess anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In agriculture, Cyclohexyl vinylcarbamate has been investigated as a potential pesticide and herbicide, due to its ability to inhibit the growth of certain plant pathogens. In materials science, Cyclohexyl vinylcarbamate has been explored as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Mechanism Of Action
The mechanism of action of Cyclohexyl vinylcarbamate is not fully understood, but it is believed to involve the interaction of the compound with specific cellular targets, such as enzymes and receptors. In cancer cells, Cyclohexyl vinylcarbamate has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In viruses and bacteria, Cyclohexyl vinylcarbamate has been shown to inhibit the replication and growth of the pathogens, by disrupting their metabolic processes.
Biochemical and Physiological Effects:
Cyclohexyl vinylcarbamate has been shown to have several biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, Cyclohexyl vinylcarbamate has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In viruses and bacteria, Cyclohexyl vinylcarbamate has been shown to inhibit the synthesis of nucleic acids and proteins, leading to cell death. In plants, Cyclohexyl vinylcarbamate has been shown to inhibit the growth of certain pathogens, leading to improved crop yield and quality.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyclohexyl vinylcarbamate in lab experiments is its versatility and ability to be modified to obtain specific properties and applications. However, Cyclohexyl vinylcarbamate also has some limitations, such as its toxicity and potential environmental impact. Therefore, careful handling and disposal of Cyclohexyl vinylcarbamate is necessary to ensure the safety of laboratory personnel and the environment.
Future Directions
There are several future directions for further research on Cyclohexyl vinylcarbamate, including the development of new derivatives with improved properties and applications, the investigation of the compound's mechanism of action at the molecular level, and the exploration of its potential as a drug candidate for various diseases. Additionally, the environmental impact of Cyclohexyl vinylcarbamate and its derivatives should be further studied to ensure their safe use in various applications.
Conclusion:
In conclusion, Cyclohexyl vinylcarbamate is a versatile and promising compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research on Cyclohexyl vinylcarbamate and its derivatives is necessary to fully understand their potential and limitations, and to ensure their safe and effective use in various applications.
properties
CAS RN |
15896-09-0 |
|---|---|
Product Name |
Cyclohexyl vinylcarbamate |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
cyclohexyl N-ethenylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) |
InChI Key |
KEBIPYRRRTZHIQ-UHFFFAOYSA-N |
SMILES |
C=CNC(=O)OC1CCCCC1 |
Canonical SMILES |
C=CNC(=O)OC1CCCCC1 |
Other CAS RN |
15896-09-0 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


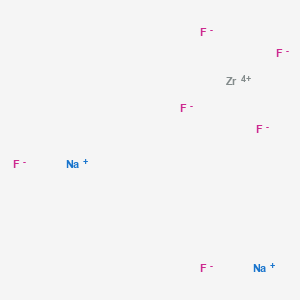

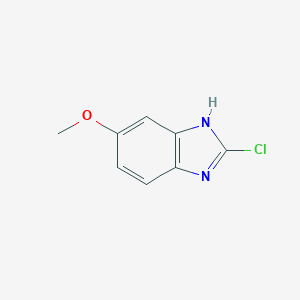
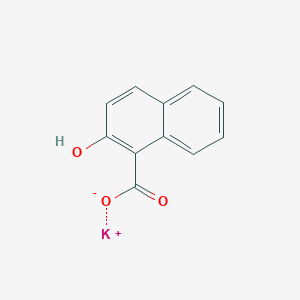

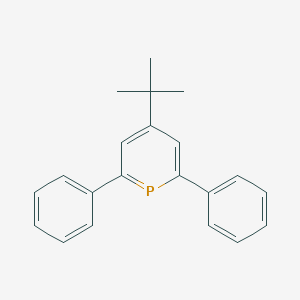
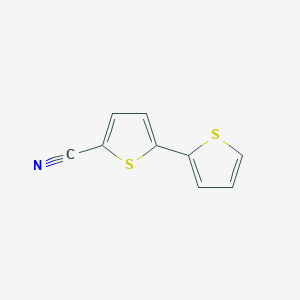
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
